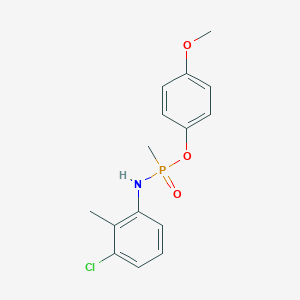![molecular formula C15H16N2OS B5816685 N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide, also known as PTZ-343, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTZ-343 is a thiophene-based compound that has been synthesized using various methods to suit different research purposes.
Wirkmechanismus
N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide acts as a positive allosteric modulator of GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. By binding to a specific site on the receptor, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide enhances the activity of the receptor in response to GABA, leading to increased inhibitory signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide are primarily related to its effects on GABA-A receptors. N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been shown to increase the activity of GABA-A receptors in vitro, leading to increased inhibitory signaling in the brain. This effect has been associated with anxiolytic and anticonvulsant effects in animal models. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been shown to have sedative effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide is its selectivity for GABA-A receptors, which allows for more specific investigation of the role of these receptors in various neurological conditions. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been shown to have relatively low toxicity in animal studies. However, one limitation of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide is its relatively short half-life, which may limit its usefulness in certain experimental designs.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide. One area of interest is the role of GABA-A receptors in the development of psychiatric disorders such as depression and schizophrenia. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide may have potential applications in the treatment of epilepsy or other neurological conditions characterized by abnormal excitability in the brain. Finally, further investigation into the pharmacokinetics and pharmacodynamics of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide may lead to the development of more effective and long-lasting compounds for scientific research purposes.
Synthesemethoden
The synthesis of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been achieved through various methods, including the reaction of 2-bromo-1-phenylpyrrolidine with thiophene-2-carboxylic acid and subsequent reduction of the intermediate with sodium borohydride. Another method involves the reaction of 2-chloro-1-phenylpyrrolidine with thiophene-2-carboxylic acid, followed by reduction with lithium aluminum hydride. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide can be synthesized through the reaction of 2-phenylpyrrolidine with thiophene-2-carboxylic acid and subsequent reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of GABA-A receptors in the brain, as it is a selective positive allosteric modulator of these receptors. N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has also been used to investigate the role of GABA-A receptors in the development of anxiety disorders and epilepsy.
Eigenschaften
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(14-8-5-11-19-14)16-12-6-1-2-7-13(12)17-9-3-4-10-17/h1-2,5-8,11H,3-4,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVXVXSUCOUJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(2-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5816610.png)
![6-(4-ethoxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5816620.png)
![1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5816625.png)
![N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide](/img/structure/B5816631.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)

![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)

![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)
![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)
